methyl 1-[2-(cyclohex-1-en-1-yl)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate
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Overview
Description
Methyl 1-[2-(cyclohex-1-en-1-yl)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a cyclohexene ring, a benzoindole core, and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[2-(cyclohex-1-en-1-yl)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate can be achieved through several synthetic routes. One common method involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene using 50% sodium hydroxide under phase-transfer catalysis . Another approach includes the reaction of 1-cyclohexen-1-yl ethyl bromide with 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate under basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, esterification, and purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[2-(cyclohex-1-en-1-yl)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the indole nitrogen, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, sodium hydroxide
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, reduced indole derivatives, and various substituted indole compounds.
Scientific Research Applications
Methyl 1-[2-(cyclohex-1-en-1-yl)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl 1-[2-(cyclohex-1-en-1-yl)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A versatile intermediate used in the synthesis of various chemical products.
Methylcyclohexene: Used as a reagent or intermediate to derive other organic compounds.
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: A useful synthon in Sonogashira cross-coupling reactions.
Uniqueness
Methyl 1-[2-(cyclohex-1-en-1-yl)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is unique due to its specific structural features, which combine a cyclohexene ring, a benzoindole core, and a carboxylate ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C23H25NO3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
methyl 1-[2-(cyclohexen-1-yl)ethyl]-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C23H25NO3/c1-15-21(23(26)27-2)19-14-20(25)17-10-6-7-11-18(17)22(19)24(15)13-12-16-8-4-3-5-9-16/h6-8,10-11,14,25H,3-5,9,12-13H2,1-2H3 |
InChI Key |
JHUNQKHWATYKNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1CCC3=CCCCC3)C4=CC=CC=C4C(=C2)O)C(=O)OC |
Origin of Product |
United States |
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